molecular formula C24H34N2O2 B12533628 Piperazine, 1-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-(3-phenylpropyl)- CAS No. 652159-29-0

Piperazine, 1-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-(3-phenylpropyl)-

Cat. No.: B12533628
CAS No.: 652159-29-0
M. Wt: 382.5 g/mol
InChI Key: SMFQRQPSKQAFEK-UHFFFAOYSA-N
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Description

The compound "Piperazine, 1-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-(3-phenylpropyl)-" is a piperazine derivative characterized by a central six-membered piperazine ring substituted with two distinct moieties:

  • A 4-ethoxy-3-methoxyphenyl ethyl group at position 1, providing electron-rich aromatic features due to the ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) substituents.

Piperazine-based compounds are widely explored in medicinal chemistry for their versatility in interacting with neurotransmitter transporters and receptors, particularly in the central nervous system (CNS) . This compound’s structural design aligns with pharmacophores known to target monoamine transporters (e.g., dopamine, serotonin) and receptors, as seen in analogs like GBR 12909, a potent dopamine transporter (DAT) inhibitor .

Properties

CAS No.

652159-29-0

Molecular Formula

C24H34N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

1-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine

InChI

InChI=1S/C24H34N2O2/c1-3-28-23-12-11-22(20-24(23)27-2)13-15-26-18-16-25(17-19-26)14-7-10-21-8-5-4-6-9-21/h4-6,8-9,11-12,20H,3,7,10,13-19H2,1-2H3

InChI Key

SMFQRQPSKQAFEK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-(3-phenylpropyl)- can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with appropriate sulfonium salts. This reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another approach involves the use of palladium-catalyzed cyclization reactions, which can efficiently produce piperazine derivatives under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The choice of catalysts, solvents, and reaction conditions can be optimized to achieve high yields and purity. For example, the use of palladium catalysts in an eco-friendly, cost-effective synthesis process can be advantageous for industrial applications .

Chemical Reactions Analysis

Alkylation/Amination

Piperazine derivatives undergo alkylation or ammonium salt formation under basic conditions. For example:

  • N-Alkylation : The secondary amine in piperazine can react with alkylating agents (e.g., alkyl halides) to form quaternary ammonium salts, altering solubility and pharmacokinetic properties .

  • Ammonium Salt Formation : Reaction with acids (e.g., HCl) converts piperazine into dihydrochloride salts, enhancing stability and aqueous solubility.

Acylation

The nitrogen atoms in piperazine can participate in acylation with carboxylic acid derivatives (e.g., anhydrides, acyl chlorides), forming amides or carbamates. This reaction is critical for synthesizing derivatives with modulated biological activity .

Etherification

The ether linkage in alkyl-piperazine substituents (e.g., 4-ethoxy-3-methoxyphenyl) can undergo:

  • Demethylation : Removal of methoxy groups via acidic or oxidative conditions, altering aromatic ring electronics .

  • Alkylation : Extension of alkyl chains via Williamson ether synthesis .

Electrophilic Aromatic Substitution

Substituents like methoxy or ethoxy groups on aromatic rings may direct electrophilic substitution (e.g., nitration, sulfonation) .

Pharmacological Implications

Reactions affecting piperazine’s substituents directly impact biological activity:

  • Alkylation : Modulates lipophilicity and binding to neurotransmitter transporters (e.g., dopamine) .

  • Demethylation : Increases polarity, potentially altering receptor affinity or metabolic stability .

  • Ammonium Salt Formation : Enhances water solubility for in vivo administration.

Comparative Analysis of Analogous Compounds

Compound Key Features Reactivity
GBR-12935 (1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine)Dopamine uptake inhibitorAlkylation, etherification
1-(3-Phenylpropyl)-4-(4-methoxyphenethyl)piperazineSerotonin receptor interactionsAcylation, demethylation
4-(benzyl)-piperazine-1-carboxylic acid derivativesFAAH modulatorsAmide formation

Research Findings

  • GBR-12935 demonstrates potent dopamine uptake inhibition (KD = 5.5 nM) , highlighting the role of alkyl substituents in binding affinity.

  • Ether cleavage in methoxyphenyl groups can alter pharmacokinetics, as seen in studies on p-MPPI and p-MPPF .

  • Amidation of piperazine derivatives (e.g., carboxamide formation) is critical for targeting specific enzymes like FAAH .

Scientific Research Applications

Pharmacological Properties

Piperazine derivatives are known for their wide range of pharmacological activities, including:

  • Antidepressant Effects : Some studies indicate that piperazine derivatives can act as serotonin receptor modulators, which may contribute to their antidepressant properties. Research on related compounds suggests potential use in treating anxiety and depression disorders .
  • Antimicrobial Activity : Research has shown that piperazine derivatives exhibit antimicrobial properties against various bacterial strains. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones compared to standard antibiotics .
  • Analgesic Properties : Some piperazine compounds have been investigated for their analgesic effects, potentially providing new avenues for pain management therapies. In vitro and in vivo studies suggest that these compounds may interact with opioid receptors, indicating a role in pain relief .

Case Studies

Several case studies highlight the applications of this compound in scientific research:

  • Case Study 1: Antidepressant Activity
    A study examined the effects of a similar piperazine derivative on serotonin receptor activity and its implications for mood disorders. Results indicated that the compound enhanced serotonin signaling pathways, suggesting its potential as an antidepressant agent .
  • Case Study 2: Antimicrobial Efficacy
    In another research project, the antimicrobial activity of several piperazine derivatives was assessed against resistant bacterial strains. The results showed that certain modifications to the piperazine structure significantly increased antibacterial potency, making them promising candidates for further development .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantModulates serotonin receptors
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnalgesicPotential interaction with opioid receptors

Table 2: Synthesis Overview

StepMethodologyNotes
Step 1Reaction of piperazine with aryl halidesRequires specific conditions
Step 2Refluxing in solventEnhances reaction efficiency
Final Product FormationPurification through crystallizationYield optimization necessary

Mechanism of Action

The mechanism of action of Piperazine, 1-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-(3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. The piperazine ring’s conformational flexibility and polar nitrogen atoms enhance its ability to form hydrogen bonds and interact with biological macromolecules . These interactions can modulate various biological processes, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Phenylpropyl Analogs

  • GBR 12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine) :

    • Structural Difference : Replaces the 4-ethoxy-3-methoxyphenyl group with bis(4-fluorophenyl)methoxy.
    • Pharmacological Profile : Exhibits high DAT affinity (IC₅₀ = 1.4–8.2 nM) and selectivity over serotonin transporters (SERT) (DAT/SERT ratio = 29–93) .
    • Metabolic Stability : The piperazine ring is prone to oxidative metabolism, leading to deethylation or N-oxide formation .
  • Compound 14 (1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine) :

    • Structural Difference : Lacks halogen substituents on the aromatic rings.
    • Activity : Reduced DAT affinity compared to halogenated analogs (IC₅₀ = 127–1170 nM), highlighting the importance of electron-withdrawing groups (e.g., -F) for target engagement .

Piperazine Rigidity and Bridged Analogs

  • Bridged Piperazines (e.g., 3,8-Diaza[3.2.1]bicyclooctane) :
    • Structural Difference : Replaces the flexible piperazine ring with a rigid bicyclic system.
    • Impact : Compounds like 7 and 11 retain DAT affinity (IC₅₀ = 8.0–8.2 nM) but exhibit improved metabolic stability due to reduced conformational flexibility .

Aromatic Substitution Patterns

  • Chalcone-Piperazine Hybrids :
    • Example : Compound 16 (2-(4-hydroxy-3-methoxyphenyl)-1-(4-(3-phenylpropyl)piperazin-1-yl)ethan-1-one).
    • Structural Difference : Incorporates a ketone-linked phenyl group instead of an ethoxy-methoxy substitution.
    • Activity : Demonstrates anti-inflammatory and antitumor properties, diverging from CNS-focused analogs .

Data Tables

Table 1: Pharmacological Comparison of Key Piperazine Analogs

Compound DAT IC₅₀ (nM) SERT IC₅₀ (nM) Selectivity (DAT/SERT) Metabolic Stability
Target Compound N/A* N/A* N/A* Moderate**
GBR 12909 1.4–8.2 130–760 29–93 Low
Bridged Analog 7 8.0 700 88 High
Compound 14 127–1170 >1000 <10 Moderate

*Inferred based on structural similarity to GBR 12909 and bridged analogs.

Table 2: Impact of Substituents on Activity

Substituent Effect on DAT Affinity Effect on Metabolic Stability
4-Fluorophenyl ↑↑ (IC₅₀ < 10 nM) ↓ (Oxidative vulnerability)
4-Ethoxy-3-methoxyphenyl* ↑ (Predicted) ↓ (Ether cleavage risk)
Rigid bicyclic core ↑↑

Key Research Findings

Halogenation Enhances Target Affinity : Fluorine substituents on aromatic rings improve DAT binding via hydrophobic and electrostatic interactions .

Piperazine Rigidity Mitigates Metabolism : Bridged piperazines reduce metabolic degradation while maintaining target engagement .

Ethoxy-Methoxy Substitution : The 4-ethoxy-3-methoxyphenyl group in the target compound may enhance serotonin receptor (5-HT) affinity, as seen in related arylpiperazine antidepressants .

Biological Activity

Piperazine, 1-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-(3-phenylpropyl)- is a synthetic compound that belongs to the piperazine class of chemicals. This compound has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. Research indicates that it may interact with various neurotransmitter systems, including serotonin and dopamine pathways, which are crucial for mood regulation, cognition, and behavior.

Molecular Structure

The molecular formula for Piperazine, 1-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-(3-phenylpropyl)- is C23H30N2O3. It features a piperazine ring substituted with an ethoxy and methoxy phenyl group, as well as a phenylpropyl side chain.

Physical Properties

PropertyValue
Molecular Weight370.50 g/mol
AppearanceWhite solid
SolubilitySoluble in organic solvents

Interaction with Neurotransmitter Systems

Research has indicated that compounds similar to Piperazine, 1-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-(3-phenylpropyl)- exhibit significant binding affinity to serotonin and dopamine receptors. A study focusing on related piperazine derivatives demonstrated their potential as selective serotonin reuptake inhibitors (SSRIs), which could be beneficial in treating depression and anxiety disorders .

Case Studies and Experimental Findings

  • Dopamine Transporter Binding : In vitro studies have shown that piperazine derivatives can bind to the dopamine transporter (DAT) and serotonin transporter (SERT). For example, modifications in the substituents on the phenylpropyl side chain significantly influenced the binding affinities to these transporters, suggesting a structure-activity relationship that could guide future drug design .
  • Behavioral Studies : Animal models treated with piperazine derivatives exhibited changes in behavior consistent with alterations in serotonergic and dopaminergic activity. For instance, administration of related compounds resulted in hypothermia and increased corticosterone levels in mice, indicating modulation of stress response pathways .

The proposed mechanism involves the agonistic action on serotonin receptors (5-HT1A) and antagonistic effects on dopamine receptors. This dual action may contribute to both anxiolytic and antidepressant effects observed in preclinical studies .

Key Findings from Recent Studies

Study ReferenceKey Findings
High affinity for 5-HT1A receptors; hypothermia effects in mice.
Structure-activity relationships influencing DAT/SERT binding affinities.
Potential as a novel antidepressant based on receptor interactions.

Q & A

Q. What synthetic strategies are effective for synthesizing this piperazine derivative, and how do substituents influence reaction pathways?

Methodological Answer: The synthesis involves sequential coupling and reduction steps. For example, coupling 2-methyl-3-phenylpropionic acid with a monosubstituted piperazine intermediate (e.g., 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine) using EDCI as a coupling agent yields an amide intermediate. Subsequent reduction with LiAlH₄ produces the final compound . Substituents like methoxy or ethoxy groups require careful protection/deprotection strategies to avoid side reactions. Steric hindrance from bulky groups (e.g., 3-phenylpropyl) may necessitate optimized reaction temperatures or catalysts .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • 1H/13C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for ethoxyphenyl and phenylpropyl groups) and piperazine backbone signals (δ 2.5–3.5 ppm for CH₂ groups) .
  • Mass Spectrometry : Confirm molecular weight (e.g., m/z 365.3 for C₁₈H₁₈F₃N₃O₂ analogs) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N, and O content within ±0.3% deviation .
  • HPLC-PDA : Assess purity (>95%) and detect impurities from incomplete coupling or reduction steps .

Q. What receptor interactions are predicted for this compound based on its structural motifs?

Methodological Answer: The 4-ethoxy-3-methoxyphenyl and 3-phenylpropyl groups suggest affinity for serotonin (5-HT) and dopamine transporters (DAT). For example, analogs with diphenylmethoxyethyl substituents show DAT inhibition (Ki < 100 nM), while methoxy groups enhance serotonin receptor binding . Computational docking (e.g., AutoDock Vina) can model interactions with DAT’s hydrophobic binding pockets .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro activity and in vivo efficacy for this compound?

Methodological Answer: Discrepancies may arise from poor bioavailability or metabolic instability. Strategies include:

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., liver microsome assays) and logP values (target: 2–4 for optimal absorption) .
  • Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., O-demethylation of methoxy groups) .
  • Formulation Optimization : Encapsulation in β-cyclodextrin improves solubility but may reduce activity, as seen in modified piperazine derivatives .

Q. What computational approaches predict the protonation state and solubility of this piperazine derivative?

Methodological Answer:

  • pKa Prediction : Tools like MoKa software estimate piperazine’s basicity (pKa ~9.5 for unsubstituted piperazine). Substituents like ethoxy groups lower pKa by 0.5–1.0 units due to electron-withdrawing effects .
  • Solubility Modeling : COSMO-RS predicts aqueous solubility (e.g., 0.1–1 mg/mL for lipophilic analogs). Hydrophilic substituents (e.g., hydroxyl) improve solubility but may reduce blood-brain barrier penetration .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Methodological Answer:

  • Substituent Screening : Replace 3-phenylpropyl with smaller alkyl chains (e.g., methyl) to reduce toxicity. For example, 2-methyl analogs retain DAT affinity with lower cytotoxicity (IC₅₀ > 50 μM vs. 10 μM for phenylpropyl) .
  • Bioisosteric Replacement : Swap ethoxy groups with trifluoromethoxy to enhance metabolic stability without altering receptor binding .
  • Enantiomer Separation : Chiral HPLC resolves (±)-isomers; (+)-enantiomers often show higher potency (e.g., 10-fold higher 5-HT1A affinity) .

Q. What experimental designs address discrepancies between in silico predictions and empirical data?

Methodological Answer:

  • Validation Studies : Compare predicted (e.g., SwissADME) vs. experimental logD values. Adjust force fields in molecular dynamics simulations if deviations exceed 20% .
  • Crystallography : Resolve X-ray structures of ligand-receptor complexes to validate docking poses. For example, piperazine’s chair conformation may clash with DAT’s transmembrane helices .

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